Phenicarbazid

Übersicht

Beschreibung

Phenicarbazide is a member of phenylhydrazines.

Phenicarbazide is a natural product found in Heimia montana, Heimia myrtifolia, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Phenicarbazid ist ein Zwischenprodukt bei der Synthese einer Reihe von chemischen Verbindungen durch Cyclokondensationsreaktionen . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener Chemikalien und trägt zur Vielfalt und Komplexität der chemischen Synthese bei.

Pharmazeutische Anwendungen

In den 1970er Jahren wurde this compound als Analgetikum und Antipyretikum untersucht . Es wurde in Kombinationspräparaten verwendet, was sein Potenzial für die Entwicklung von pharmazeutischen Medikamenten aufzeigt.

Karzinogenitätsstudien

This compound wurde bei Mäusen als karzinogen befunden . Diese Eigenschaft macht es zu einer wertvollen Verbindung für die Untersuchung von Krebsmechanismen und die Prüfung potenzieller Krebsbehandlungen.

Herstellungsverfahren

This compound kann durch Mischen von Phenylhydrazin mit Essigsäure in wässriger Lösung unter Zugabe von Kaliumcyanid erhalten werden . Es kann auch aus der Reaktion von Phenylhydrazin mit Harnstoff erhalten werden . Diese Herstellungsverfahren sind wichtig für die chemische Forschung und industrielle Anwendungen.

Physikalische Eigenschaften

This compound ist ein brennbarer, schwer entflammbarer, kristalliner, beiger Feststoff, der praktisch unlöslich in Wasser ist . Es zersetzt sich beim Erhitzen . Das Verständnis dieser Eigenschaften ist für den sicheren Umgang und die Verwendung in verschiedenen Anwendungen unerlässlich.

Chromatographische Analyse

This compound kann mit einer einfachen Methode der Umkehrphasen-HPLC (RP-HPLC) analysiert werden . Dies macht es zu einer nützlichen Verbindung für die Entwicklung und Prüfung chromatographischer Verfahren.

Wirkmechanismus

Target of Action

Phenicarbazide, also known as 1-Phenylsemicarbazide, is a semicarbazide and an antipyretic substance The primary targets of Phenicarbazide are not explicitly mentioned in the available literature

Mode of Action

It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations . The interaction of Phenicarbazide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that phenicarbazide is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions

Pharmacokinetics

Phenicarbazide is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating

Result of Action

It is known to be carcinogenic in mice , indicating that it may have significant effects at the cellular level

Action Environment

Given that it is a flammable solid that decomposes on heating , it can be inferred that factors such as temperature and exposure to open flame could potentially influence its stability and efficacy.

Biologische Aktivität

Phenicarbazide is a compound that has garnered attention due to its biological activities, particularly in the context of carcinogenicity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of phenicarbazide, including its mechanisms of action, associated risks, and relevant case studies.

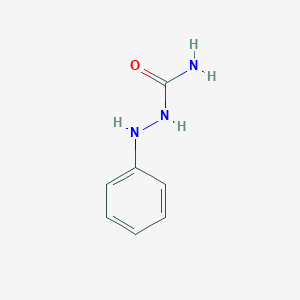

Chemical Structure and Properties

Phenicarbazide (chemical formula: CHNO) belongs to the class of carbazides, which are derivatives of hydrazine. Its structure features a phenyl group linked to a carbazide moiety, which is thought to contribute to its biological effects.

Biological Activities

Phenicarbazide exhibits a range of biological activities, primarily noted for its carcinogenic potential . The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies .

Carcinogenicity

- Animal Studies : Research indicates that phenicarbazide induces tumors in mice when administered through various routes, including subcutaneous and intravenous injections. Tumors primarily observed include lung and lymphoreticular tumors .

- Mechanisms : The mechanisms underlying its carcinogenicity may involve DNA intercalation and the formation of reactive oxygen species (ROS), which can lead to mutagenic changes in cellular DNA .

The biological activity of phenicarbazide can be attributed to several mechanisms:

- DNA Interaction : Phenicarbazide may intercalate with DNA, disrupting normal cellular processes and leading to mutations.

- Oxidative Stress : The compound is capable of generating ROS, which can damage cellular components and promote tumorigenesis.

- Enzyme Inhibition : It may also inhibit certain enzymes involved in detoxification pathways, enhancing its toxic effects .

Comparative Biological Activity

To better understand the biological activity of phenicarbazide, it is useful to compare it with other related compounds. Below is a table summarizing the biological activities of phenicarbazide relative to selected phenothiazines:

| Compound | Carcinogenicity | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|---|

| Phenicarbazide | Yes (Group 2B) | Limited | Moderate | DNA intercalation, ROS |

| Phenothiazine | Yes (Group 2B) | Broad spectrum | High | DNA intercalation, enzyme inhibition |

| Chlorpromazine | Yes (Group 2B) | Moderate | Moderate | Dopamine receptor antagonism |

Recent Research Findings

Recent studies have continued to explore the biological implications of phenocarabazide. For instance, investigations into its structure-activity relationship (SAR) suggest that modifications in its chemical structure can significantly alter its biological properties, potentially leading to more effective therapeutic agents with reduced toxicity profiles .

Eigenschaften

IUPAC Name |

anilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHCKXGKPAGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020245 | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-03-7 | |

| Record name | 1-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenicarbazide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Phenylsemicarbazide (Phenicarbazide) has the molecular formula C₇H₉N₃O and a molecular weight of 151.16 g/mol. The semicarbazide moiety of the compound is relatively planar. The phenyl ring is almost perpendicular to the plane of the semicarbazide group. []

A: 1-Phenylsemicarbazide has shown potential as a building block for dopamine D4 receptor agonists. Notably, a derivative, APH199, displayed high subtype selectivity for the D4 receptor with a Ki(D4.4) = 0.25 nM and significant bias towards G protein activation over β-arrestin recruitment. [] In another study, a copper complex of an organophosphorus Schiff base derived from 1-phenylsemicarbazide exhibited promising antioxidant activity. []

A: While comprehensive toxicological data is limited, a study demonstrated that injecting 1-Phenylsemicarbazide into embryonated chicken eggs induced distinct effects on bone and soft tissues compared to the related compound semicarbazide. [] This highlights the need for further investigation into the compound's safety profile.

A: 1-Phenylsemicarbazide serves as a versatile reagent in organic synthesis. It can react with substituted cyanoacetic esters to produce 5-substituted-1-anilino-4-iminobarbituiric acids. [] It is also utilized in the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives through reactions with dihydrofurandiones. [] Additionally, it acts as a nucleophile in reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, leading to the regioselective synthesis of 3-trifluoromethyl-1-phenylpyrazoles. []

A: Yes, research has explored the coordination chemistry of 1-Phenylsemicarbazide with transition metals. One study focused on the reactions of 1-phenylsemicarbazide with copper(II) salts, although specific details about the resulting complexes are not provided in the abstract. []

A: 1-Phenylsemicarbazide exhibits reactivity towards oxidizing agents. Studies have examined its oxidation by ferricinium ions, resulting in the formation of phenylazoformamide. [] Additionally, research investigated the kinetics and mechanism of its oxidation by peroxydisulphate ions (PDS), confirming a 1:1 stoichiometry and proposing a free radical mechanism for the reaction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.